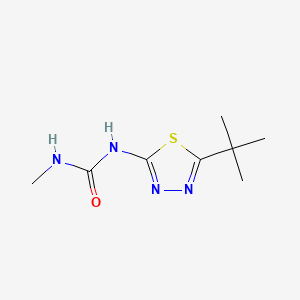
N-Isopropyl-2-oxooxazolidine-3-sulfonamide
Overview
Description
“N-Isopropyl-2-oxooxazolidine-3-sulfonamide” is a chemical compound with the CAS Number: 340185-09-3. It has a molecular weight of 208.24 and its IUPAC name is N-isopropyl-2-oxo-1,3-oxazolidine-3-sulfonamide . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H12N2O4S/c1-5(2)7-13(10,11)8-3-4-12-6(8)9/h5,7H,3-4H2,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 208.24 .Scientific Research Applications
Oxidation and Environmental Impact
N-Isopropyl-2-oxooxazolidine-3-sulfonamide, as a member of the sulfonamide family, has been studied in the context of environmental science. Sulfonamides are known to be used in human therapy and animal husbandry and are often detected in surface water and wastewater. Research by Sharma, Mishra, and Nesnas (2006) explored the oxidation of sulfonamides using ferrate(VI), an environmentally friendly oxidant. This study found that ferrate(VI) could effectively remove sulfonamides like sulfamethoxazole, converting them into less toxic byproducts in water (Sharma, Mishra, & Nesnas, 2006).
Photocatalytic Applications
In another study, Chen et al. (2018) discussed the photocatalytic generation of sulfonamidyl radicals under visible light. This approach is applied to intramolecular alkene hydroamination, providing a new method to synthesize functionalized isoxazolidines. This development is significant for organic synthesis and chemical biology (Chen et al., 2018).
Synthesis of Heterocyclic Compounds
Rozentsveig et al. (2013) explored a one-pot synthesis method for N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides. This research contributes to the development of new methods for synthesizing heterocyclic compounds, which are vital in drug discovery and organic chemistry (Rozentsveig et al., 2013).
Development of Selective Antagonists
Humphreys et al. (2003) described the optimization of a sulfonamide-based endothelin receptor antagonist. The study focused on improving metabolic stability while maintaining potency, showcasing how subtle changes in molecular structure can significantly affect the pharmacokinetics and disposition of related compounds (Humphreys et al., 2003).
Selective Sulfonamide Detection
Zamora-Gálvez et al. (2016) developed a hybrid material for specific and label-free sulfonamide detection. This approach uses molecularly imprinted polymer-decorated magnetite nanoparticles, demonstrating a significant advancement in the detection and monitoring of sulfonamides in environmental samples (Zamora-Gálvez et al., 2016).
Stereoselective Isoxazolidine Synthesis
Karyakarte, Smith, and Chemler (2012) reported on the stereoselective synthesis of isoxazolidines, which are valuable in various fields like organic synthesis and drug discovery. Their method involves copper-catalyzed aminooxygenation and provides a novel approach to obtaining these compounds (Karyakarte, Smith, & Chemler, 2012).
Safety and Hazards
Properties
IUPAC Name |
2-oxo-N-propan-2-yl-1,3-oxazolidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c1-5(2)7-13(10,11)8-3-4-12-6(8)9/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTSNAAKXGLFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)N1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672858 | |
| Record name | 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340185-09-3 | |
| Record name | 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3060337.png)









![N-benzyl-3-{[3-(benzylamino)-3-oxopropyl]disulfanyl}propanamide](/img/structure/B3060355.png)
